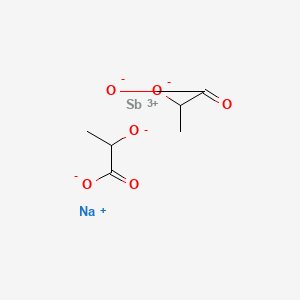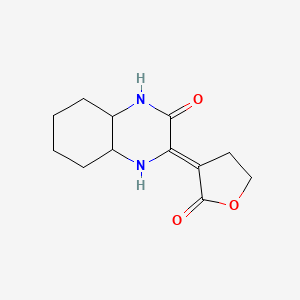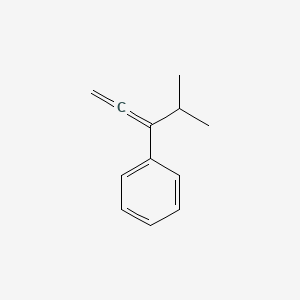
(1-Isopropyl-propa-1,2-dienyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isopropyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of alkenes It features a benzene ring substituted with a propa-1,2-dienyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with propa-1,2-dienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C
Solvent: Dichloromethane or another non-polar solvent
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Isopropyl-propa-1,2-dienyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in CCl4, HNO3 in H2SO4
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Brominated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Isopropyl-propa-1,2-dienyl)-benzene exerts its effects depends on its interactions with molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Pathways: The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propa-1,2-dienyl-benzene: Lacks the isopropyl group, leading to different reactivity and properties.
Isopropyl-benzene (Cumene): Lacks the propa-1,2-dienyl group, used in the production of phenol and acetone.
Allyl-benzene: Contains an allyl group instead of a propa-1,2-dienyl group, used in flavor and fragrance industries.
Uniqueness
(1-Isopropyl-propa-1,2-dienyl)-benzene is unique due to the presence of both the isopropyl and propa-1,2-dienyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
57188-74-6 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,1H2,2-3H3 |
InChI-Schlüssel |
SPKQMFLFHQZXCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


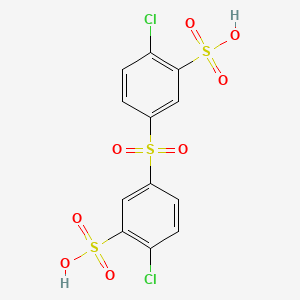
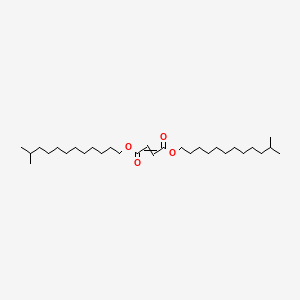
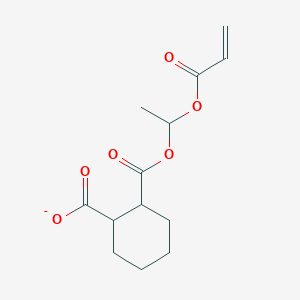
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
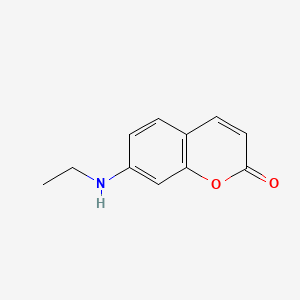


![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
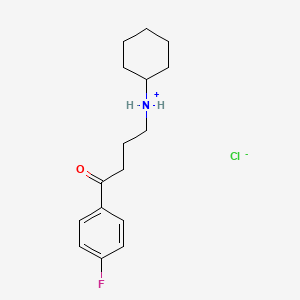
![6-Methyl-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine--hydrogen chloride (1/1)](/img/structure/B13766730.png)
